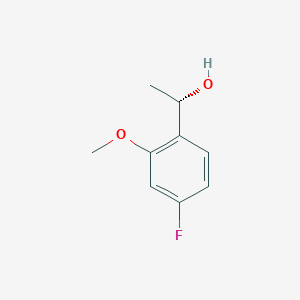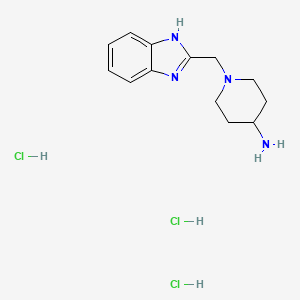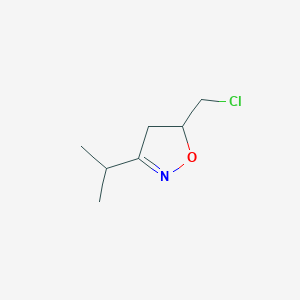
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one
概要
説明
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with amino, hydroxy, and methyl substituents, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-nitrobenzoic acid and anthranilic acid.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the quinazolinone core or the substituents, such as reducing the amino group to an alkylamine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alkylamines or other reduced derivatives.
Substitution Products: Functionalized quinazolinones with various substituents.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s substituents can influence its binding affinity and specificity, leading to modulation of biological pathways and therapeutic effects.
類似化合物との比較
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the amino and hydroxy substituents, resulting in different chemical properties and reactivity.
3-aminoquinazolin-4(3H)-one: Lacks the hydroxy and methyl substituents, affecting its biological activity and applications.
6-hydroxyquinazolin-4(3H)-one:
Uniqueness
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (amino, hydroxy, and methyl) on the quinazolinone core
特性
IUPAC Name |
3-amino-6-hydroxy-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-8-3-2-6(13)4-7(8)9(14)12(5)10/h2-4,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGSEBKCDYZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)





![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
